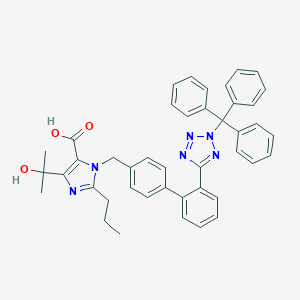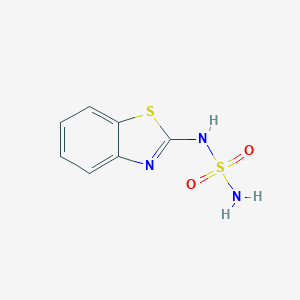
Acide Olmésartan N2-Tritylé
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Trityl Olmesartan Acid is a complex organic compound with significant applications in the pharmaceutical industry
Applications De Recherche Scientifique
N2-Trityl Olmesartan Acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of antihypertensive drugs, particularly those targeting the renin-angiotensin system.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for developing new drugs.
Biological Research: It is used in studies investigating the mechanisms of action of antihypertensive agents and their effects on biological systems.
Industrial Chemistry: The compound is used in the development of new chemical processes and the synthesis of complex organic molecules.
Mécanisme D'action
Target of Action
N2-Trityl Olmesartan Acid, also known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It selectively binds to the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects .
Biochemical Pathways
Olmesartan affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of Olmesartan has been observed to be nearly linear and dose-dependent under the therapeutic range . The steady-state level of Olmesartan is achieved after consistent administration .
Action Environment
The action of Olmesartan can be influenced by several factors. Age, body weight, sex, patient status, and renal function are factors influencing the clearance of Olmesartan . For instance, severe renal impairment could cause a clearance decrease of ≥30% . Older age, lower bodyweight, and being female were determinants of lower clearance but their effects on Olmesartan clearance were within 20% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Trityl Olmesartan Acid involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Hydroxypropan-2-yl Group: This step involves the addition of a hydroxypropan-2-yl group to the imidazole ring, typically using a Grignard reagent or similar organometallic compound.
Attachment of the Trityltetrazol Group: The trityltetrazol group is introduced through a nucleophilic substitution reaction, where the tetrazole moiety is attached to the phenyl ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, ensuring controlled conditions and consistent quality.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N2-Trityl Olmesartan Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olmesartan Medoxomil: A prodrug that is hydrolyzed to form the active metabolite olmesartan, which is similar in structure and function.
Azilsartan Medoxomil: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A widely used antihypertensive agent with a similar chemical structure and therapeutic effects.
Uniqueness
N2-Trityl Olmesartan Acid is unique due to its specific structural features, such as the trityltetrazol group and the hydroxypropan-2-yl moiety. These features contribute to its distinct pharmacological properties and make it a valuable intermediate in the synthesis of antihypertensive drugs.
Propriétés
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUFJDFACFQQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H40N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)












